2,2'-Hydrazine-1,2-diyldiacetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Hydrazine-1,2-diyldiacetic acid typically involves the reaction of hydrazine with glyoxylic acid. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{NH}_2\text{NH}_2 + 2 \text{HOOC-CHO} \rightarrow \text{HOOC-CH}_2\text{NH-NH-CH}_2\text{COOH} ]
Industrial Production Methods
Industrial production of 2,2’-Hydrazine-1,2-diyldiacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Hydrazine-1,2-diyldiacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazone derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amine groups.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation.
Major Products
The major products formed from these reactions include hydrazone derivatives, amine derivatives, and various esters or amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Hydrazine-1,2-diyldiacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2’-Hydrazine-1,2-diyldiacetic acid involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the carboxylic acid groups.
Glycine: An amino acid with a similar structure but without the hydrazine moiety.
Hydrazinecarboxylic acid: Contains both hydrazine and carboxylic acid groups but in a different arrangement.
Uniqueness
2,2’-Hydrazine-1,2-diyldiacetic acid is unique due to its combination of hydrazine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and act as a nucleophile makes it particularly valuable in both research and industrial settings.
Properties
IUPAC Name |
2-[2-(carboxymethyl)hydrazinyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c7-3(8)1-5-6-2-4(9)10/h5-6H,1-2H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQDJBRDWNMREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NNCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333185 | |
Record name | 2-[2-(carboxymethyl)hydrazinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25004-91-5 | |
Record name | 2-[2-(carboxymethyl)hydrazinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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